molecular formula C13H17NO B2420290 (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine CAS No. 2243506-36-5

(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine

Cat. No.: B2420290
CAS No.: 2243506-36-5
M. Wt: 203.285
InChI Key: IENOGWFJMYSHRE-UHFFFAOYSA-N
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Description

“(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine” is a chemical compound with the IUPAC name (4-benzyl-2-oxabicyclo [2.1.1]hexan-1-yl)methanol . It has a molecular weight of 204.27 . Its physical form is oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H16O2/c14-9-13-7-12 (8-13,10-15-13)6-11-4-2-1-3-5-11/h1-5,14H,6-10H2 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature . It has a molecular weight of 204.27 .

Scientific Research Applications

Chemical Structure and Properties

Research into 2-oxabicyclo[2.1.1]hexane derivatives, including compounds similar to (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine, has focused on their chemical properties and reactions. For instance, the synthesis and characterization of 2-Oxabicyclo[2.1.1]hexane and its derivatives have been explored, revealing insights into their structural configurations and reactivity under various conditions (Kirmse & Mrotzeck, 1988).

Pharmaceutical Applications

In the realm of pharmaceuticals, similar compounds have been utilized as scaffolds for drug development. For example, hexahydro-2H-thieno[2,3-c]pyrrole derivatives, related to the compound , have been proposed as low molecular weight polar scaffolds for constructing compound libraries in new drug searches (Yarmolchuk et al., 2011).

Synthetic Methodologies

Synthesis methodologies have also been a significant area of research. For instance, novel methods for synthesizing N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines via one-pot reactions have been developed, demonstrating the versatility and potential of these compounds in synthetic chemistry (Ramazani et al., 2014).

Structural Analysis and Design

The detailed structural analysis of related compounds, such as the N-(2-Pyridylmethyleneamino)dehydroabietylamine, provides insights into the molecular configurations and potential applications of these molecules in various fields (Wu et al., 2009).

Water-Soluble Benzene Mimics

Research into 2-oxabicyclo[2.1.1]hexanes as new generation saturated benzene mimics highlights the potential of these compounds in mimicking classic chemical structures while offering improved properties, such as water solubility (Levterov et al., 2020).

Catalysis and Photocytotoxicity

Further studies have explored the use of related compounds in catalysis and photocytotoxicity, demonstrating their potential in chemical reactions and therapeutic applications, such as in the development of Iron(III) catecholates for cellular imaging and photocytotoxicity (Basu et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-9-13-7-12(8-13,10-15-13)6-11-4-2-1-3-5-11/h1-5H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOGWFJMYSHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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